8-chloro-4aH-quinolin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-4aH-quinolin-2-imine is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 8th position and an imine group at the 2nd position makes this compound unique and potentially useful in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4aH-quinolin-2-imine can be achieved through several methods. One common approach involves the reaction of 8-chloroquinoline with an appropriate amine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-chloro-4aH-quinolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 8-chloro-4aH-quinolin-2-amine.
Substitution: Various 8-substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
8-chloro-4aH-quinolin-2-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a lead compound for the development of new drugs, particularly for its anticancer and antimalarial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-chloro-4aH-quinolin-2-imine involves its interaction with specific molecular targets. For example, in its antimicrobial activity, the compound may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer applications, it may induce apoptosis in cancer cells by interacting with key signaling pathways, such as the PI3K/AKT/mTOR pathway.
Comparison with Similar Compounds
Similar Compounds
8-chloroquinoline: Lacks the imine group but shares the chlorine substitution at the 8th position.
4aH-quinolin-2-imine: Similar structure but without the chlorine atom.
8-chloro-4aH-quinolin-2-amine: The imine group is reduced to an amine.
Uniqueness
8-chloro-4aH-quinolin-2-imine is unique due to the presence of both the chlorine atom and the imine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes.
Properties
Molecular Formula |
C9H7ClN2 |
---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
8-chloro-4aH-quinolin-2-imine |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-6,11H |
InChI Key |
HHDYHCKSHRLVSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC(=N)N=C2C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.